z-8-Tetradecenyl acetate
Overview
Description
Synthesis Analysis
The synthesis of z-8-tetradecenyl acetate involves biochemical pathways that include desaturase enzymes. In leafroller moths of the genus Planotortrix, for example, the differential regulation of a desaturase gene, desat5, is crucial for the production of z-8-tetradecenyl acetate in their pheromone glands. This regulatory mechanism underlies the evolution of mating systems within these species (Albre, Steinwender, & Newcomb, 2013).
Molecular Structure Analysis
The molecular structure of z-8-tetradecenyl acetate is characterized by the presence of a double bond at the 8th carbon of a tetradecenyl chain. This structure is critical for its biological activity as a sex pheromone, influencing the interaction with receptors in the antennae of moth species. Research has identified the exact molecular configurations that contribute to the species-specific pheromone blends, highlighting the importance of molecular structure in pheromone evolution and species differentiation (Albre et al., 2012).
Chemical Reactions and Properties
Z-8-Tetradecenyl acetate participates in chemical reactions within the pheromone biosynthesis pathway of moths. The compound is produced through the action of desaturase enzymes on fatty acid precursors. This process is tightly regulated at the genetic level, illustrating the compound's critical role in moth communication and mating behavior. The interaction between z-8-tetradecenyl acetate and other compounds in the pheromone blend affects the efficacy of mating disruption in pest management strategies (Suckling et al., 2012).
Physical Properties Analysis
The physical properties of z-8-tetradecenyl acetate, such as volatility, solubility, and stability, play a significant role in its effectiveness as a pheromone. These properties determine the dispersion and longevity of the pheromone signal in the environment, affecting the communication range and the success of mating disruption practices. Research on the deployment of pheromone dispensers in orchards has provided insights into how these physical properties impact the practical application of z-8-tetradecenyl acetate in pest management (Suckling et al., 2012).
Chemical Properties Analysis
The chemical properties of z-8-tetradecenyl acetate, including its reactivity and interaction with other molecules, are crucial for its role as a pheromone. These properties influence the specificity of the pheromone signal, ensuring that it effectively mediates species-specific mating communication. The evolution of desaturase gene regulation involved in its production highlights the adaptive significance of these chemical properties in the diversification of pheromone signals among moth species (Albre, Steinwender, & Newcomb, 2013).
Scientific Research Applications
A mixture of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate effectively attracts Great Dart moths. A 20-30% composition of the second compound showed the best capture rates in field trapping experiments (Steck et al., 1976).
(Z)-11-tetradecenyl acetate, combined with (E)-11-tetradecenyl alcohol, disrupts the orientation of Argyrotaenia velutinana male moths, suggesting its use in pest control (Reissig et al., 1978).
A combination of (Z)-9-tetradecen-1-ol and (Z)-9-tetradecenyl acetate is effective in attracting male Sesamia cretica Led., a pest of sorghum. The most effective composition was a 75:25 ratio of alcohol to acetate (Arsura et al., 1977).
Z-11-hexadecenyl acetate is the major component in the pheromone glands of calling female Mamestra brassicae moths. Other components showed no synergistic effects in attracting males (Struble et al., 1980).
Z9-14:Ac and Z11-16:Ac elicit strong electrophysiological responses in virgin male moths of the Loreyi leafworm, suggesting these compounds might be key in female leafworm sex pheromones (Ho et al., 2002).
properties
IUPAC Name |
[(Z)-tetradec-8-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHIFSDFDWSOD-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
z-8-Tetradecenyl acetate | |
CAS RN |
35835-80-4 | |
Record name | (Z)-8-Tetradecen-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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